H-D-Val-OBzl.TosOH
Description
Significance of Chiral Amino Acid Derivatives in Advanced Organic Synthesis and Medicinal Chemistry
Chiral α-amino acids and their derivatives are foundational components in the fields of organic and medicinal chemistry. springernature.comnih.gov Their importance stems from their inherent chirality, which is crucial for the biological activity of many pharmaceuticals and natural products. In drug development, the specific three-dimensional arrangement (stereochemistry) of a molecule can determine its efficacy and interaction with biological targets like enzymes and receptors. jpt.com
D-amino acids, the non-natural mirror images of the more common L-amino acids, are of particular interest. jpt.com Incorporating D-amino acids into peptide-based drugs can significantly enhance their therapeutic properties. For instance, it can increase resistance to proteolytic degradation by enzymes in the body, leading to a longer half-life and improved bioavailability. numberanalytics.comnih.gov This strategy is a key aspect of peptidomimetic design, which aims to create molecules that mimic natural peptides but possess superior drug-like qualities. researchgate.netnih.gov
Furthermore, chiral amino acid derivatives serve as versatile building blocks, or "chirons," for the asymmetric synthesis of complex molecules. researchgate.net They provide a readily available source of stereochemical purity, enabling chemists to construct intricate molecular architectures with precise control over their spatial orientation. researchgate.netresearchgate.net This control is essential for creating new therapeutic agents, including antibiotics, anti-cancer agents, and treatments for neurological disorders. nih.govnumberanalytics.com The use of these derivatives allows for the creation of novel biomaterials and contributes to a deeper understanding of biochemical processes. numberanalytics.com
Role of H-D-Val-OBzl.TosOH as a Key Chiral Building Block and Advanced Chemical Intermediate
This compound serves as a critical chiral building block and an advanced chemical intermediate in multi-step organic synthesis. cymitquimica.comruifuchemical.combldpharm.com Its utility is rooted in the dual-protection strategy employed in its structure. The benzyl (B1604629) ester protects the carboxylic acid functionality of D-valine, while the tosylate salt form provides stability, enhances crystallinity for easier handling, and facilitates purification. unimi.it
The benzyl group is a widely used protecting group in peptide synthesis because it can be removed under relatively mild conditions, typically through hydrogenolysis, which does not affect the stereochemical integrity of the chiral center. unimi.it The tosylate counter-ion is a non-coordinating, stable anion that makes the compound a free-flowing, crystalline solid, simplifying its use in reactions. unimi.it
This compound is frequently employed in the synthesis of peptides and peptidomimetics. tcichemicals.comgoogle.com For example, it can be coupled with N-protected amino acids or other complex fragments to build larger peptide chains. google.comresearchgate.net Its D-configuration is essential for creating peptides with altered secondary structures or increased stability against enzymatic breakdown. nih.govcdnsciencepub.com The presence of the bulky isopropyl side chain of the valine residue also introduces specific conformational constraints into the target molecule, which can be crucial for achieving desired biological activity.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 17662-84-9 | cymitquimica.com |
| Molecular Formula | C19H25NO5S | cymitquimica.com |
| Molecular Weight | 379.48 g/mol | |
| Appearance | White to off-white crystalline powder | cymitquimica.com |
| IUPAC Name | benzyl (2R)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | lgcstandards.com |
Overview of Current Research Trajectories Involving this compound Derivatives
Current research leverages this compound and its derivatives in several key areas of chemical and pharmaceutical science. One major focus is the synthesis of peptidomimetics, which are compounds designed to mimic peptides but with improved stability and oral bioavailability. acs.orgnih.gov By incorporating D-valine via this building block, researchers can create analogues of biologically active peptides that are resistant to proteases. researchgate.netnih.gov This is particularly relevant in the development of new drugs for cancer and infectious diseases. cdnsciencepub.comnews-medical.net
Another significant research direction is in asymmetric synthesis, where this compound is used as a chiral precursor to introduce a specific stereocenter into a target molecule. renyi.hursc.org This is crucial for the synthesis of complex natural products and novel therapeutic agents where biological activity is dependent on a single enantiomer. researchgate.net
Furthermore, derivatives of this compound are being explored in the development of novel biomaterials. Self-assembling peptides containing D-amino acids can form unique nanostructured hydrogels with potential applications in drug delivery and tissue engineering. nih.gov The specific properties of the D-valine residue can influence the self-assembly process and the mechanical properties of the resulting material.
Research has also demonstrated the use of valine benzyl ester p-toluenesulfonate in the enantiomeric resolution of racemic mixtures through preferential crystallization, highlighting its role in obtaining optically pure compounds. nih.gov
| Research Area | Specific Application | Significance | Reference |
|---|---|---|---|
| Peptide Synthesis | Incorporation into peptide chains as a C-protected D-amino acid. | Creates peptides with increased enzymatic stability and altered conformation. | google.comresearchgate.net |
| Peptidomimetics | Synthesis of peptide analogues with non-natural backbones or residues. | Overcomes poor pharmacokinetic properties of natural peptides. | nih.govacs.org |
| Asymmetric Synthesis | Used as a chiral starting material for complex molecule synthesis. | Ensures the stereochemical purity of the final product, which is critical for biological activity. | renyi.hu |
| Chiral Resolution | Used in the preferential crystallization of racemic valine derivatives. | Provides a method for separating enantiomers to obtain optically pure compounds. | nih.gov |
Historical Context of D-Amino Acid Ester p-Toluenesulfonate Salts in Peptide Chemistry
The use of amino acid ester p-toluenesulfonate salts has a long history in peptide chemistry, dating back to the foundational work on peptide synthesis. The Fischer-Speier esterification method, which involves heating an amino acid with an alcohol in the presence of an acid catalyst, was adapted for the preparation of amino acid esters. unimi.it The use of p-toluenesulfonic acid (p-TsOH) became particularly widespread because it is a strong, non-oxidizing, and crystalline organic acid, making it easy to handle and effective as a catalyst. preprints.orgacs.org
Initially, the focus was primarily on L-amino acid derivatives, reflecting their prevalence in nature. However, as the importance of D-amino acids in creating more stable and potent peptide drugs became clear, the synthesis of their corresponding protected derivatives, like this compound, gained prominence. nih.gov The tosylate salt form proved advantageous for several reasons. It allowed for the easy isolation and purification of the amino acid ester as a stable, crystalline solid, which was a significant improvement over handling the often-oily free base forms. unimi.itresearchgate.net
In peptide coupling reactions, the amino acid ester tosylate salt is typically neutralized in situ using a non-nucleophilic base, such as N-methylmorpholine or diisopropylethylamine, to liberate the free amine for reaction with an N-protected amino acid. google.com This method avoids the need to isolate the unstable free ester. However, it was also noted that the presence of tertiary amine salts, such as triethylamine (B128534) p-toluenesulfonate, could sometimes promote racemization during coupling steps, a challenge that led to the development of improved coupling reagents and strategies to maintain stereochemical integrity. researchgate.net The development of reliable methods to prepare enantiomerically pure amino acid benzyl ester p-toluenesulfonates has been a key enabler for their widespread use in modern synthetic chemistry. unimi.it
Structure
2D Structure
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUQVUDPBXFOKF-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659781 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-valinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17662-84-9 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-valinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for H D Val Obzl.tosoh
Esterification Reactions for the Preparation of D-Valine Benzyl (B1604629) Ester from D-Valine
The primary route to H-D-Val-OBzl.TosOH involves the esterification of D-valine with benzyl alcohol. This reaction is typically facilitated by an acid catalyst, with p-toluenesulfonic acid (TosOH) being a common choice, which also forms the tosylate salt of the product. unimi.itgoogle.com
Catalytic Systems and Reagents Employed in the Esterification Process
The esterification process relies on specific reagents to drive the reaction to completion. Key components include:
D-Valine: The amino acid substrate.
Benzyl Alcohol: The alcohol that forms the benzyl ester.
p-Toluenesulfonic acid (TosOH): Acts as the acid catalyst and subsequently forms the tosylate salt with the product. It can be used in its anhydrous or hydrated form. google.com
Azeotropic Solvent: A solvent, such as toluene (B28343) or cyclohexane (B81311), is used to remove water formed during the reaction, thereby shifting the equilibrium towards the product. unimi.itgoogle.com
The use of p-toluenesulfonic acid is advantageous as it not only catalyzes the reaction but also facilitates the isolation of the product as a stable, crystalline salt. unimi.it
Optimization of Reaction Conditions, Temperature, and Solvent Systems for this compound Formation
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Several factors are manipulated to achieve the desired outcome:
Temperature: The reaction is typically carried out at reflux temperatures of the chosen solvent to facilitate the azeotropic removal of water. For instance, when using toluene, the temperature is maintained between 100°C and 150°C. google.com
Solvent System: While benzene (B151609) was historically used, safer alternatives like toluene and cyclohexane are now preferred for azeotropic dehydration. unimi.itgoogle.com Cyclohexane has been shown to be an effective and less hazardous option. unimi.it The choice of solvent can also impact the potential for racemization. unimi.it
Reagent Stoichiometry: The molar ratio of the reactants is a key parameter. An excess of benzyl alcohol is often used. The amount of p-toluenesulfonic acid is typically at least stoichiometric to the D-valine, with a slight excess (e.g., 1.1 to 1.2 moles per mole of D-valine) often employed to ensure a sufficient reaction rate. google.com
Table 1: Optimization of Esterification Reaction Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Toluene or Cyclohexane | Azeotropic removal of water to drive the reaction forward. Cyclohexane is a less hazardous alternative to benzene and toluene. unimi.itgoogle.com |
| Catalyst | p-Toluenesulfonic acid | Acts as an acid catalyst and forms a stable salt with the product, aiding in purification. unimi.itgoogle.com |
| Temperature | 100°C - 150°C | Reflux temperature of the solvent to facilitate azeotropic distillation of water. google.com |
| Reactant Ratio | Slight excess of p-toluenesulfonic acid (1.1-1.2 eq) | To ensure a sufficient reaction rate. google.com |
Direct Synthesis of this compound via One-Pot Procedures
While a one-pot synthesis specifically for this compound from simpler starting materials is not extensively detailed in the provided search results, the general principle of one-pot syntheses in peptide chemistry involves combining multiple reaction steps in a single reaction vessel without isolating intermediates. This approach can improve efficiency by reducing workup and purification steps. For related compounds, one-pot methods have been developed, for example, for the synthesis of β-amino alcohols from amides or nitriles. rsc.org The direct esterification of D-valine with benzyl alcohol and p-toluenesulfonic acid can itself be considered a one-pot process leading directly to the desired salt. unimi.itgoogle.com
Purification and Isolation Techniques for this compound, Including Crystallization Strategies
The purification and isolation of this compound are crucial for obtaining a product of high purity, which is essential for its use in peptide synthesis.
Crystallization: This is the primary method for purifying the final product. After the esterification reaction, the mixture is cooled, and a non-polar solvent or a solvent in which the product has low solubility, such as diethyl ether or ethyl acetate, is added to induce precipitation of the tosylate salt. unimi.itgoogle.com
Cooling Rate: A controlled cooling rate, for example, 3° to 15°C per hour, can be employed to prevent the crystals from adhering to the reaction vessel and to improve the crystal quality. google.com
Seeding: Inoculating the cooled reaction solution with a seed crystal of this compound can initiate and control the crystallization process, leading to a more uniform and purer product. google.com
Washing and Drying: The collected crystals are typically washed with a cold solvent to remove any remaining impurities and then dried under vacuum. orgsyn.org
Table 2: Crystallization Parameters for this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Precipitating Solvent | Diethyl ether or Ethyl acetate | To induce the crystallization of the tosylate salt from the reaction mixture. unimi.itgoogle.com |
| Cooling Temperature | 0°C to 10°C | To maximize the yield of the crystallized product. google.com |
| Cooling Rate | 3° to 15°C/h | To control crystal growth and prevent adhesion to the reactor. google.com |
| Seeding | Use of seed crystals | To initiate and control the crystallization process. google.com |
Scale-Up Considerations and Industrial Synthesis Approaches for this compound
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Solvent Choice: On an industrial scale, the use of hazardous solvents like benzene is strictly avoided. Toluene and cyclohexane are more viable options, with cyclohexane being preferred due to its lower toxicity. unimi.itgoogle.com
Process Control: Precise control over reaction parameters such as temperature, pressure, and addition rates is crucial for consistent product quality and yield. Automated systems are often employed for this purpose.
Heat Transfer: The exothermic nature of the reaction and the endothermic nature of the azeotropic distillation require an efficient heat exchange system in the reactor to maintain the optimal temperature profile.
Crystallization and Filtration: Large-scale crystallization requires specialized equipment such as crystallizers with controlled agitation and cooling systems. Industrial filtration and drying equipment, such as centrifuges and vacuum dryers, are used to handle large quantities of the product.
Economic Viability: The cost of raw materials, energy consumption, and waste disposal are significant factors in industrial synthesis. Optimizing the process to maximize yield and minimize waste is paramount. The recovery and recycling of solvents and catalysts are also important economic and environmental considerations.
The synthesis of this compound via the esterification of D-valine is a well-established process. By carefully selecting catalysts and solvents, optimizing reaction conditions, and employing controlled crystallization techniques, high-purity product can be obtained. For industrial production, these factors must be carefully managed to ensure a safe, efficient, and economical process.
Reactivity and Reaction Mechanisms of H D Val Obzl.tosoh
Aminolysis Reactions of H-D-Val-OBzl.TosOH in Peptide Bond Formation
The fundamental reaction in peptide synthesis is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. omicsonline.org In the case of this compound, the amino group is the reactive site for aminolysis. For this reaction to occur, the amino group must first be deprotonated, typically by the addition of a non-nucleophilic base, to generate the free amine. This free amine then acts as a nucleophile, attacking the activated carboxyl group of another N-protected amino acid to form a new peptide bond.
The benzyl (B1604629) ester protecting the carboxyl group of this compound is generally stable under these conditions and remains intact during the coupling step. The tosylate counter-ion serves to protect the amino group and enhance the compound's solubility and stability for storage. The aminolysis reaction itself is a nucleophilic acyl substitution, a cornerstone of peptide chemistry. omicsonline.org
Coupling Reactions Utilizing this compound in Peptide Synthesis
The formation of a peptide bond requires the activation of the carboxylic acid of the incoming amino acid, which is then coupled with the amino group of this compound. bachem.com This process is facilitated by coupling reagents.
Efficacy of Various Peptide Coupling Reagents with this compound
A variety of coupling reagents can be employed to facilitate the reaction between an N-protected amino acid and this compound. The choice of reagent is critical for achieving high yields and minimizing side reactions. bachem.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) | Often used with additives like HOBt to reduce racemization. google.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Known for high coupling efficiency. iris-biotech.denih.gov |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU | Highly efficient and widely used in solid-phase peptide synthesis. bachem.comiris-biotech.denih.gov |
The steric hindrance of the valine side chain can influence the efficiency of the coupling reaction. Reagents like HATU and PyAOP are often preferred for coupling sterically hindered amino acids due to their high reactivity. iris-biotech.de The selection of the coupling reagent and reaction conditions, such as solvent and temperature, is crucial for optimizing the synthesis of peptides containing the D-valine residue.
Stereochemical Integrity and Control During this compound Mediated Couplings
Maintaining the stereochemical integrity of the chiral centers in amino acids is paramount during peptide synthesis. vdoc.pub this compound possesses a chiral center at the α-carbon. During the coupling reaction, the primary concern is the potential for racemization of the activated N-protected amino acid that is being coupled to the D-valine derivative. The D-configuration of the valine residue in this compound itself is generally stable during the coupling reaction as its carboxyl group is protected and not activated.
The risk of racemization is highest for the activated amino acid, particularly if it is an N-protected peptide fragment. The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate. spbu.ru The choice of coupling reagent, additives, solvent, and base can significantly impact the level of racemization. nih.gov Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are commonly used to suppress racemization. google.com
Investigation of Racemization Pathways in H-D-Val-OBzl-TosOH Coupling Reactions
Racemization during peptide bond formation primarily occurs through the deprotonation of the α-carbon of the activated amino acid residue, leading to a loss of stereochemistry. bibliomed.org This is particularly problematic when coupling peptide fragments. The formation of a 5(4H)-oxazolone intermediate is a major pathway for racemization. spbu.ru
The structure of the amino acid being coupled, the activating group, the solvent, and the presence of base all play a role in the propensity for racemization. nih.gov While the D-valine residue of this compound is not directly activated, the conditions of the coupling reaction must be carefully controlled to prevent racemization of the coupling partner. Studies have shown that the order of sensitivity to racemization can vary depending on the coupling method and solvent used. nih.gov
Analysis of Side Reactions and Strategies for Their Mitigation in the Presence of this compound
Besides racemization, other side reactions can occur during peptide synthesis. One common side reaction is the formation of diketopiperazine, which can occur after the formation of a dipeptide. In the context of this compound, once it has been coupled to an N-protected amino acid and the N-terminal protecting group is removed, the resulting dipeptide ester can cyclize to form a diketopiperazine. This is particularly relevant in solution-phase synthesis.
Another potential side reaction is the formation of N-acylurea when using carbodiimide (B86325) coupling reagents without additives. bibliomed.org Over-activation of the carboxylic acid can also lead to unwanted side products. bibliomed.org
Strategies to mitigate these side reactions include:
Careful selection of coupling reagents and additives: Using reagents known for lower racemization potential and higher efficiency. iris-biotech.de
Control of reaction conditions: Optimizing temperature, reaction time, and the type and amount of base.
Use of appropriate protecting groups: The benzyl ester on this compound is generally robust, but the choice of N-terminal protecting group on the coupling partner is critical. ub.edu
N-Alkylation and Other Advanced Derivatization Strategies of this compound
While primarily used for standard peptide bond formation, the amino group of this compound can undergo other derivatization reactions. N-alkylation, the introduction of an alkyl group to the nitrogen atom, is a strategy used to create peptidomimetics with modified properties. researchgate.net Direct alkylation of the amino group of this compound would require initial deprotection and careful control of the reaction conditions to avoid over-alkylation and other side reactions. researchgate.net
Other advanced derivatizations could involve modification of the valine side chain, although this is less common for this particular building block. The primary utility of this compound remains in its role as a C-terminally protected D-amino acid for incorporation into peptide chains.
Role of the p-Toluenesulfonate Counterion in Modulating this compound Reactivity and Stability
One of the primary functions of the tosylate counterion is to enhance the stability of the amino acid ester. bachem.com Free amino acid esters are often oils or low-melting solids that are prone to degradation, including self-condensation to form diketopiperazines or other unwanted side products. By forming a salt with a strong acid like p-toluenesulfonic acid, the free amino group of the D-valine benzyl ester is protonated. This protonation effectively protects the amino group, preventing it from participating in nucleophilic reactions and thereby increasing the compound's shelf-life and storage stability. bachem.com The stability of the tosylate salt is a significant advantage over the free base, which is generally less stable.
Furthermore, the formation of the tosylate salt often facilitates the isolation and purification of the amino acid ester. unimi.it Amino acid esters can be challenging to crystallize in their free base form. bachem.com The introduction of the tosylate counterion, a relatively large and rigid anion, can promote the formation of a well-defined crystalline lattice. unimi.itillinois.edu This crystalline nature is highly desirable for handling, weighing, and ensuring the purity of the starting material for subsequent reactions. bachem.comunimi.it The process of preparing these salts often involves Fischer-Speier esterification, where p-toluenesulfonic acid acts as a catalyst for the reaction between the amino acid and benzyl alcohol. The product is then precipitated as the tosylate salt. unimi.itresearchgate.net
The tosylate counterion also influences the solubility of the amino acid ester salt. While the free base may have limited solubility in certain organic solvents, the tosylate salt can exhibit improved solubility in polar organic solvents, which is beneficial for its use in various reaction media. illinois.edu The tosylate anion itself is a good leaving group, a property that is significant in certain chemical transformations. wikipedia.org However, in the context of this compound, its primary role is not as a leaving group but as a stabilizing and solubilizing counterion.
During peptide coupling reactions, the tosylate salt must be neutralized to free the amino group for reaction with an activated carboxylic acid. This is typically achieved by the addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). thieme-connect.de The choice of base and the reaction conditions are crucial to prevent side reactions.
It is also worth noting that the reactivity of the ester can be influenced by the nature of the counterion. While direct comparative studies on the reactivity of H-D-Val-OBzl with different counterions are not extensively detailed in the provided search results, the general principles of ion pairing in organic reactions suggest that the counterion can affect the reactivity of the cation. researchgate.net The proximity and nature of the counterion can modulate the electrophilicity of the ester carbonyl group and the nucleophilicity of the amino group upon deprotonation.
Interactive Data Table: Properties and Roles of the p-Toluenesulfonate Counterion
| Property | Description | Significance for this compound |
| Acid Strength of Parent Acid (p-Toluenesulfonic Acid) | p-Toluenesulfonic acid is a strong organic acid, significantly stronger than carboxylic acids. preprints.orgwikipedia.org | Ensures complete protonation of the amino group of the D-valine benzyl ester, leading to enhanced stability. bachem.com |
| Crystallinity | Tosylate salts of amino acid esters are often crystalline solids. bachem.comunimi.it | Facilitates easier handling, weighing, and purification compared to the often oily or amorphous free base. bachem.com |
| Stability | The salt form prevents the free amino group from participating in undesired side reactions, such as self-condensation. bachem.com | Improves the shelf-life and storage stability of the amino acid ester. bachem.com |
| Solubility | Tosylate salts can be soluble in a range of polar organic solvents. illinois.edu | Allows for versatility in the choice of reaction media for subsequent synthetic steps. |
| Leaving Group Ability | The tosylate anion is a good leaving group in nucleophilic substitution reactions. wikipedia.org | While not its primary role here, this property is a key feature of tosylates in broader organic chemistry. |
| Role in Synthesis | Acts as a catalyst in the Fischer-Speier esterification to form the amino acid ester and subsequently as the counterion for its isolation. unimi.itresearchgate.net | Provides a straightforward method for the preparation and purification of the desired compound. |
Applications of H D Val Obzl.tosoh in Advanced Organic Synthesis
H-D-Val-OBzl.TosOH as a Versatile Chiral Building Block for Enantioselective Synthesis
In the field of enantioselective synthesis, the primary goal is the production of a single enantiomer of a chiral molecule. This compound is frequently employed as a chiral building block, a molecule that introduces a specific stereochemical configuration into a new, larger molecule. ruifuchemical.combldpharm.comichemical.com The compound provides a readily accessible source of the D-valine stereocenter, which is an important chiral intermediate for the synthesis of various pharmaceuticals and agrochemicals. google.comgoogle.com
The incorporation of amino acid fragments is a common strategy for creating chiral heterocyclic and macrocyclic structures, which are prevalent in natural products and medicinal chemistry. Chiral building blocks derived from amino acids are used to construct these complex architectures. mdpi.comscholaris.ca For instance, research has shown the synthesis of chiral macrocycles, such as cyclophanes, by incorporating L-valine derivatives into a peptide backbone which is subsequently cyclized. mdpi.com
This compound serves as a key starting material for introducing the D-valine unit into such frameworks. The D-valine moiety can be integrated into a linear precursor through peptide coupling or other bond-forming reactions. Subsequent intramolecular reactions can then yield complex chiral targets like macrocyclic peptide analogues or other heterocycles, where the stereochemistry of the final product is directed by the valine stereocenter.
The fixed stereocenter of D-valine can be exploited to influence the stereochemical outcome of subsequent chemical reactions. This is often achieved by converting the amino acid into a chiral auxiliary—a temporary functional group that directs a reaction to produce a specific stereoisomer before being removed. wikipedia.org
Valine is a common precursor for highly effective chiral auxiliaries. Notable examples include:
Schöllkopf Auxiliaries : D-valine can be used to synthesize chiral bis-lactim ethers, which are powerful reagents for the asymmetric synthesis of other amino acids. acs.org
Evans Auxiliaries : Chiral oxazolidinones, popularized by David A. Evans, can be prepared from valine derivatives. wikipedia.org These auxiliaries are widely used to direct stereoselective alkylation, aldol (B89426), and Diels-Alder reactions with high diastereoselectivity. wikipedia.org
This compound provides a convenient and stable starting material for the synthesis of these and other D-valine-based auxiliaries, thereby enabling a wide range of asymmetric transformations. ptfarm.pl
Synthesis of Chiral Heterocycles and Complex Macrocyclic Scaffolds
Contributions of this compound to the Synthesis of Peptides and Peptidomimetics
This compound is a crucial reagent in the synthesis of peptides and peptidomimetics containing the non-proteinogenic D-valine residue. cymitquimica.combiocrick.com The inclusion of D-amino acids can confer unique structural properties and enhanced resistance to enzymatic degradation compared to their natural L-amino acid counterparts. researchgate.net
Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com To ensure the correct sequence, the amino acids used as building blocks must have their reactive functional groups temporarily masked with protecting groups. iris-biotech.de
The most common strategy, Fmoc/tBu SPPS, uses the base-labile fluorenylmethoxycarbonyl (Fmoc) group for temporary N-terminal protection and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection. peptide.comiris-biotech.de In a typical SPPS cycle, an N-Fmoc protected amino acid is coupled to the free amine of the resin-bound peptide, followed by Fmoc removal to prepare for the next coupling step. researchgate.net
While N-terminally protected derivatives like Fmoc-D-Val-OH are directly used for chain elongation in SPPS, this compound is a key compound within the broader family of protected amino acids required for peptide synthesis. cymitquimica.com It can serve as a precursor for creating appropriately protected synthons or be used in specialized fragment condensation strategies on solid support.
Solution-phase peptide synthesis predates SPPS and remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. nih.gov This method involves coupling protected amino acids or peptide fragments in a suitable solvent, followed by purification of the intermediate product after each step. ekb.eg
This compound is ideally suited for solution-phase strategies. nih.govekb.eg
C-Terminal Protection : The benzyl (B1604629) ester (OBzl) serves as a semi-permanent protecting group for the carboxylic acid. It is stable to the conditions of peptide coupling and N-terminal deprotection but can be cleanly removed at the end of the synthesis via catalytic hydrogenation. ekb.eg
N-Terminal Reactivity : The free amino group is available for acylation by an N-protected amino acid or peptide fragment. ekb.eg
Salt Formation : The p-toluenesulfonate (TosOH) salt form enhances the compound's stability and crystallinity, making it easier to handle and purify compared to the free base, which is often an oil. thieme-connect.de
The strategic use of orthogonal and semi-permanent protecting groups is fundamental to successful solution-phase synthesis.
| Protecting Group | Abbreviation | Function Protected | Common Removal Reagents | Cited Sources |
|---|---|---|---|---|
| Benzyloxycarbonyl | Z | α-Amino | H₂/Pd, HBr/AcOH, Na/NH₃ | ekb.eg |
| tert-Butoxycarbonyl | Boc | α-Amino | Trifluoroacetic acid (TFA), HCl | iris-biotech.deekb.eg |
| Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Piperidine, DBU | iris-biotech.deekb.eg |
| Benzyl ester | OBzl | α-Carboxyl | Catalytic Hydrogenation, HF, Na/NH₃ | iris-biotech.deekb.eg |
| tert-Butyl ester | OtBu | α-Carboxyl, Side-Chain (Asp, Glu) | TFA, HCl/TFA | iris-biotech.deekb.eg |
The incorporation of β-branched amino acids like valine into a peptide sequence presents a significant synthetic challenge due to steric hindrance around the α-carbon. researchgate.net This steric bulk can dramatically slow down the rate of peptide bond formation and increase the risk of side reactions, most notably racemization of the activated amino acid. ub.eduresearchgate.net
The synthesis of peptides containing hindered sequences, such as those with consecutive valine residues or an N-alkylated amino acid adjacent to valine, requires carefully optimized conditions. researchgate.netresearchgate.net This often involves the use of highly potent coupling reagents (e.g., HATU, HCTU, or HOAt-based reagents) and specific solvent systems to facilitate the reaction and suppress racemization. researchgate.net As a source of the sterically demanding D-valine residue, this compound is a critical building block for creating such challenging peptide targets, which are often designed to have specific, rigid conformations or enhanced biological stability. glpbio.compeptide.com
Preparation of Peptide Conjugates and Modified Peptides from this compound Derivatives
The incorporation of D-amino acids like D-valine into peptides can significantly alter their biological activity and stability. This compound is an ideal starting material for the synthesis of such modified peptides and peptide conjugates. The general strategy involves the deprotection of the amino group of this compound, followed by coupling with another amino acid or a peptide sequence. The benzyl ester protecting the carboxyl group can then be removed, typically by hydrogenolysis, to allow for further C-terminal modification or to yield the final peptide. researchgate.net
Peptide conjugates, where a peptide is linked to another molecule such as an oligonucleotide, a metal complex, or a synthetic polymer, are of growing interest for therapeutic and diagnostic applications. ontosight.aiuni-regensburg.denih.gov The D-valine residue, introduced via its benzyl ester derivative, can play a significant role in the properties of these conjugates. For instance, hydrophobic amino acids like valine are important components of cell-penetrating peptides (CPPs), which are used to enhance the cellular uptake of conjugated cargo. nih.gov
The synthesis of peptide conjugates can be achieved through several strategies, including stepwise solid-phase synthesis or post-synthetic conjugation in solution. nih.govgoogle.com In a stepwise approach, a D-valine unit can be incorporated into the peptide chain using an appropriately protected derivative. Subsequently, the other part of the conjugate (e.g., an oligonucleotide) is assembled on the same solid support. nih.govgoogle.com Alternatively, a fully synthesized peptide containing D-valine can be conjugated to another molecule in solution through chemoselective ligation reactions. google.com
A variety of conjugation chemistries can be employed, such as the formation of amide bonds, thioethers, or disulfide bonds. google.com The choice of method depends on the functional groups present on both the peptide and the molecule to be conjugated.
Table 1: Examples of Peptide Conjugate Synthesis Strategies Involving Amino Acids
| Conjugate Type | Synthesis Strategy | Key Features | Reference |
| Peptide-Oligonucleotide Conjugates (POCs) | Stepwise solid-phase synthesis | Sequential assembly of peptide and oligonucleotide on a solid support. | nih.govgoogle.com |
| Peptide-Oligonucleotide Conjugates (POCs) | Post-synthetic solution-phase conjugation | Ligation of pre-synthesized peptide and oligonucleotide. | google.com |
| Metal-Peptide Conjugates | Solid-phase synthesis with modified amino acids | Incorporation of amino acids functionalized with metal-chelating ligands. | uni-regensburg.de |
| Peptide-Polymer Hybrids | Convergent or divergent synthesis | Covalent assembly of pre-formed peptides and polymers or polymerization from a peptide macroinitiator. | ontosight.ai |
Applications in the Functionalization and Diversification of Peptide Libraries
Peptide libraries are powerful tools for drug discovery and for studying protein-protein interactions. acs.org The functionalization and diversification of these libraries, for example by incorporating non-canonical amino acids like D-valine, can significantly expand their chemical space and lead to the discovery of peptides with novel properties. acs.orgnih.gov
This compound can be utilized in the creation of diverse peptide libraries through several methodologies. In solid-phase peptide synthesis, it can be used as a building block in split-and-pool synthesis to generate libraries where D-valine is present at specific positions. acs.org
Furthermore, the D-valine residue within a peptide library can be a site for further chemical modification to introduce additional diversity. While the side chain of valine is a simple isopropyl group, advanced C-H functionalization techniques can potentially be used to modify this group, although this is a challenging transformation. acs.org
A more common approach for diversification is the modification of the N-terminus or other functional groups within the peptide. For instance, after incorporation of D-valine, the N-terminus of the peptide can be selectively functionalized. rsc.org This allows for the introduction of a wide range of chemical moieties, such as fluorescent labels, cross-linking agents, or small molecule drugs.
The use of D-amino acids like D-valine can also confer resistance to proteolytic degradation, which is a desirable property for therapeutic peptides. formulationbio.com By creating libraries containing D-valine, it is possible to select for peptides that are not only potent binders to a target but also have enhanced stability in a biological environment.
Table 2: Methods for the Functionalization and Diversification of Peptide Libraries
| Method | Description | Application | Reference |
| Non-canonical Amino Acid Mutagenesis | Incorporation of non-canonical amino acids (like D-valine) during library synthesis. | Expands chemical diversity and introduces novel functionalities. | acs.orgnih.gov |
| Chemical Modification of Phage Libraries | Post-translational chemical modification of peptides displayed on phage. | Allows for the introduction of a wide range of chemical groups. | acs.orgnih.gov |
| Site-Selective Functionalization | Targeted chemical modification of specific amino acid residues or the N/C-terminus. | Precise introduction of functionalities at defined positions. | rsc.orggoogle.com |
| C-H Functionalization | Direct modification of C-H bonds in amino acid side chains. | A powerful but often challenging method for introducing new functional groups. | acs.org |
Role of H D Val Obzl.tosoh in Medicinal Chemistry and Drug Discovery Research
Utilization of H-D-Val-OBzl.TosOH Derivatives in the Synthesis of Aspartic Acid Protease Inhibitors
This compound is a key reactant in the synthesis of inhibitors for aspartic acid proteases. chemicalbook.com These enzymes play crucial roles in various physiological processes and are implicated in diseases such as hypertension and viral infections. The development of inhibitors for these proteases is a significant area of drug discovery.
Research has demonstrated the synthesis of potent aspartic protease inhibitors, such as 2-substituted statines. nih.gov These complex molecules often incorporate amino acid derivatives, and the stereochemistry of these components is critical for their inhibitory activity. The D-configuration of the valine residue in this compound provides a specific stereochemical element that can be crucial for the binding affinity and selectivity of the final inhibitor. The synthesis of these inhibitors often involves multi-step sequences where protected amino acids like this compound are sequentially added to build the final peptide or peptidomimetic structure. researchgate.net
This compound as an Intermediate in the Production of Anti-Hepatitis C Agents
The versatility of this compound extends to the synthesis of antiviral agents, particularly those targeting the Hepatitis C virus (HCV). It is considered an important reagent in the creation of compounds aimed at combating this significant global health issue. chemicalbook.com The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, and many of these drugs are complex molecules that require specialized building blocks for their synthesis.
While specific details of its incorporation into named anti-HCV drugs are often proprietary, the role of amino acid derivatives in protease inhibitors is well-established. The HCV NS3/4A protease is a key enzyme in the viral replication cycle and a primary target for many HCV drugs. Inhibitors of this protease are often peptide-like molecules, and the inclusion of specific amino acid residues with defined stereochemistry is essential for their efficacy.
Research into this compound Derivatives as Bioactive Molecules for Exploring Protein-Ligand Interactions
Derivatives of this compound are valuable tools for studying the intricate interactions between proteins and small molecules (ligands). These interactions are fundamental to virtually all biological processes, and understanding them is key to designing effective drugs.
Elucidation of Molecular Mechanisms in Biological Systems
By incorporating derivatives of this compound into peptide chains or other molecular probes, researchers can investigate the molecular mechanisms that govern biological systems. research-solution.com These probes can be designed to bind to specific proteins, and techniques such as mass spectrometry can then be used to study these non-covalent interactions. nih.gov This allows for the characterization of binding affinities and the identification of the specific amino acid residues involved in the interaction. This detailed understanding of molecular recognition is crucial for rational drug design.
Development of Novel Pharmacological Scaffolds and Drug Leads
The structural framework of this compound can be utilized to create novel pharmacological scaffolds. thieme-connect.de A scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. By modifying the valine side chain, the benzyl (B1604629) ester, or by incorporating the D-valine benzyl ester moiety into larger, more complex heterocyclic structures, medicinal chemists can generate new lead compounds for drug discovery programs. thieme-connect.de These novel scaffolds can then be screened for activity against a wide range of biological targets.
Structure-Activity Relationship (SAR) Studies of this compound Derived Peptides and Analogues
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net Peptides and their analogues derived from this compound are frequently the subjects of such studies.
By systematically modifying the structure of a lead peptide—for instance, by substituting the D-valine with other amino acids, altering the side chain, or modifying the C-terminus—researchers can determine which structural features are essential for its biological effect. For example, studies on soy-derived peptides have highlighted the importance of a hydrophobic region for their hypocholesterolemic properties. researchgate.net Similar principles are applied to peptides derived from this compound to optimize their potency, selectivity, and pharmacokinetic properties. The goal is to develop an understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.
Applications in Receptor Agonist and Antagonist Development
The development of receptor agonists (which activate a receptor) and antagonists (which block a receptor) is a major focus of drug discovery. thieme-connect.de Peptides and peptidomimetics derived from this compound can be designed to interact with specific cell surface receptors.
The unique stereochemistry and hydrophobicity of the D-valine residue can contribute to the specific binding required to either activate or inhibit a receptor's function. For instance, in the development of novel peptide hormones or their mimetics, the incorporation of non-natural amino acids like D-valine can lead to increased stability against enzymatic degradation and enhanced receptor affinity and selectivity. google.com The ability to fine-tune the structure of these peptides allows for the development of highly specific agonists and antagonists for a variety of receptors, including those for neuropeptide hormones. genecards.org
Advanced Analytical and Spectroscopic Characterization of H D Val Obzl.tosoh and Its Reaction Products
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment of H-D-Val-OBzl.TosOH
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For this compound, both ¹H and ¹³C NMR are utilized to provide a detailed structural assignment.
In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals confirm the presence of all constituent parts of the molecule: the D-valine residue, the benzyl (B1604629) ester protecting group, and the tosylate counter-ion. For instance, the characteristic isopropyl group of the valine side chain would exhibit a doublet for the methyl protons and a multiplet for the methine proton. The α-proton of the amino acid, the benzylic protons of the ester, and the aromatic protons from both the benzyl and tosyl groups would all appear in distinct regions of the spectrum, with their integrations corresponding to the number of protons in each environment.
¹³C NMR provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the ester, the α-carbon of the amino acid, the carbons of the isopropyl group, and the various aromatic carbons. The chemical shifts of these carbons are indicative of their electronic environment, further confirming the structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, providing unambiguous assignment of all signals. Some studies have utilized NMR to study the solution structure of similar peptide analogues. ru.nl
Table 1: Representative ¹H and ¹³C NMR Data for this compound (Illustrative) Note: Actual chemical shifts can vary based on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Valine α-CH | ~4.0 | ~58 |
| Valine β-CH | ~2.2 | ~30 |
| Valine γ-CH₃ | ~1.0 (doublet) | ~19 |
| Benzyl CH₂ | ~5.2 (singlet) | ~67 |
| Benzyl Aromatic CH | ~7.3-7.4 (multiplet) | ~128-135 |
| Tosyl Aromatic CH | ~7.1 & ~7.7 (doublets) | ~125-143 |
| Tosyl CH₃ | ~2.4 (singlet) | ~21 |
Mass Spectrometry (MS) Methodologies for Characterizing this compound and its Derivatives
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of this compound and for characterizing its derivatives formed during chemical reactions.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound (C₁₉H₂₅NO₅S), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision (typically within a few parts per million). preprints.orgcymitquimica.com This technique is crucial for verifying the identity of the synthesized compound and for identifying any potential byproducts with different elemental compositions. The use of HRMS in conjunction with techniques like hydrophilic interaction chromatography (HILIC) has been developed for the simultaneous quantification of amino acids and their derivatives. nih.gov
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of ions, providing valuable structural information. bvsalud.org In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. For instance, common fragmentation pathways for protected amino acids include the loss of the protecting groups and cleavage of the amino acid backbone. acs.orgnih.gov Analyzing these fragments helps to confirm the sequence and structure of the amino acid derivative. This method is particularly useful for distinguishing between isomers and for identifying modifications in reaction products. nih.govacs.org Studies have shown that the fragmentation of protected dipeptides can be influenced by the nature of the protecting group. nih.gov
Table 2: Predicted Fragmentation Ions of this compound in MS/MS (Illustrative)
| Fragment Ion | Description |
|---|---|
| [M-TosOH+H]⁺ | Loss of the tosylate counter-ion |
| [M-OBzl+H]⁺ | Loss of the benzyl group |
High-Resolution Mass Spectrometry for Elemental Composition Analysis
Advanced Chromatographic Techniques (HPLC, UPLC, LC-MS) for Purity Assessment and Reaction Monitoring of this compound
Chromatographic techniques are essential for separating components of a mixture and are therefore vital for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. bldpharm.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques. go-jsb.nlchromatographyonline.cominterchim.com UPLC, which uses smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. researchgate.net For this compound, a reversed-phase HPLC or UPLC method would typically be employed, where the compound is separated based on its hydrophobicity. A single, sharp peak in the chromatogram is indicative of high purity. By comparing the retention time of the sample to that of a known standard, the identity of the compound can be confirmed.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. researchgate.net This hyphenated technique allows for the simultaneous separation and identification of components in a mixture. It is particularly useful for monitoring reactions, as it can identify the starting material, intermediates, products, and any byproducts in a single analysis. researchgate.netmdpi.com The combination of retention time and mass-to-charge ratio provides a high degree of confidence in the identification of each species.
X-ray Crystallography for Three-Dimensional Structure Elucidation of this compound
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single, high-quality crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Confirmation and Conformational Studies
Chiroptical spectroscopy techniques are sensitive to the stereochemistry of chiral molecules. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength.
For this compound, which contains a chiral center at the α-carbon of the valine residue, ECD spectroscopy can be used to confirm its D-configuration. The ECD spectrum of this compound would be the mirror image of the spectrum of its L-enantiomer, H-L-Val-OBzl.TosOH. By comparing the experimental ECD spectrum to that of a known standard or to theoretical calculations, the absolute configuration can be confidently assigned. Furthermore, ECD can provide insights into the solution-state conformation of the molecule, as the spectral features are sensitive to the spatial arrangement of the chromophores (the aromatic rings in this case) relative to the chiral center.
Theoretical and Computational Investigations of H D Val Obzl.tosoh
Molecular Modeling and Dynamics Simulations of H-D-Val-OBzl.TosOH and its Interactions
There are no available studies that have performed molecular modeling or dynamics simulations specifically on this compound. Such studies would be valuable for understanding how the compound interacts with solvents or other reactants on a molecular level, providing insights into its behavior in solution during chemical reactions.
Quantum Chemical Calculations on the Electronic Structure, Reactivity, and Spectroscopic Properties of this compound
No quantum chemical calculations for this compound have been published. Research in this area, for instance using Density Functional Theory (DFT), could elucidate the compound's electronic structure, including the distribution of electron density and the energies of its molecular orbitals. researchgate.net This information is fundamental to predicting its reactivity and interpreting spectroscopic data.
Conformational Analysis of this compound in Various Solvents and Environments
A formal conformational analysis of this compound across different solvents or environments has not been documented. Such an analysis would identify the most stable three-dimensional arrangements of the molecule and how the surrounding medium influences its preferred shape, which in turn affects its reactivity.
Prediction of Reaction Pathways and Transition States Involving this compound
There is no literature available that computationally predicts reaction pathways or identifies transition state structures for reactions involving this compound. These theoretical investigations are crucial for understanding reaction mechanisms, kinetics, and for optimizing reaction conditions in synthetic applications.
Future Research Directions and Emerging Applications of H D Val Obzl.tosoh
Integration of H-D-Val-OBzl.TosOH into High-Throughput Synthesis and Combinatorial Chemistry
The unique characteristics of this compound make it an ideal candidate for integration into modern, high-throughput synthetic workflows. High-throughput synthesis and combinatorial chemistry are powerful strategies for rapidly generating large libraries of compounds for drug discovery and materials science. The stability and solubility imparted by the benzyl (B1604629) ester and tosylate groups allow for its use in automated synthesis platforms. ru.nl
The incorporation of a D-amino acid is a key strategy in medicinal chemistry to produce peptides and peptidomimetics with enhanced stability against enzymatic degradation. researchgate.net By including this compound in combinatorial libraries, researchers can systematically explore the impact of a D-valine residue at various positions within a peptide sequence. This approach can accelerate the discovery of novel therapeutic leads with improved pharmacokinetic profiles. researchgate.net Methodologies developed for the synthesis of N-alkylated peptides and other complex structures are increasingly amenable to high-throughput and combinatorial approaches, representing a significant area for future application. thieme-connect.deub.edu
Table 1: Potential Applications in High-Throughput Screening
| Application Area | Rationale for Using this compound | Potential Research Outcome |
|---|---|---|
| Drug Discovery | Generation of diverse peptide libraries with enhanced proteolytic stability. | Identification of novel protease-resistant peptide drug candidates. |
| Peptidomimetic Scaffolds | Creation of non-natural peptide backbones to explore new conformational spaces. thieme-connect.de | Discovery of scaffolds with high receptor affinity and selectivity. |
| Material Science | Rapid synthesis of peptide-polymer conjugates to screen for desired properties. | Development of new biomaterials with tailored functionalities. lookchem.com |
Exploration of Novel Catalytic Applications for this compound and its Derivatives
While primarily a building block, the inherent chirality of this compound presents opportunities for its use in asymmetric catalysis. Chiral amino acids and their derivatives are frequently employed as ligands for metal catalysts or as organocatalysts themselves. Future research could focus on modifying this compound to create novel chiral ligands.
For instance, the benzyl ester could be transformed, or the free amine (after neutralization of the tosylate salt) could be functionalized to create bidentate or tridentate ligands. These new derivatives could then be screened for catalytic activity in a range of asymmetric reactions, such as aldol (B89426) additions, Michael reactions, or enantioselective reductions. The p-toluenesulfonic acid (TosOH) component itself is a well-known acid catalyst used in various organic transformations, including esterification and the formation of peptide bonds. oup.comthieme-connect.de
Contributions to Advanced Materials Science through this compound Derived Polymers and Conjugates
The application of this compound is expanding into advanced materials science, where it can be used as a monomer or functionalizing agent for polymers and bioconjugates. lookchem.combldpharm.com The development of protein-polymer hybrids (PPHs) using techniques like Reversible Deactivation Radical Polymerization (RDRP) is a rapidly growing field. acs.org These hybrid materials find use in medicine, biotechnology, and nanotechnology. acs.org
This compound can be incorporated into polymer chains to introduce specific chirality, hydrophobicity, and biorecognition motifs. For example, polymers grafted with this D-amino acid derivative could exhibit unique self-assembly properties or resistance to biofouling. Furthermore, its use in "grafting from" approaches on protein surfaces could lead to the creation of advanced biocatalysts or therapeutic protein-polymer conjugates with enhanced stability and tailored activity. acs.org
Table 2: Potential this compound Derived Materials and Applications
| Material Type | Synthetic Strategy | Potential Application |
|---|---|---|
| Chiral Polymers | Polymerization of monomers derived from this compound. | Chiral separation media, stereoselective sensors. |
| Peptide-Polymer Conjugates | Grafting polymers onto peptides containing D-valine. | Drug delivery systems, tissue engineering scaffolds. |
| Protein-Polymer Hybrids | "Grafting from" polymerization initiated from protein surfaces using D-valine derivative linkers. acs.org | Stabilized enzymes, targeted therapeutic proteins. acs.org |
Expanding the Scope of Bioactive Peptide and Peptidomimetic Synthesis via this compound
The core application of this compound remains in the synthesis of peptides and peptidomimetics. glpbio.combioplus.com.cn Its D-configuration is crucial for developing peptide-based therapeutics that can resist degradation by proteases in the body. researchgate.net Many biologically active peptides have poor in-vivo stability, limiting their clinical utility. researchgate.net Replacing a natural L-amino acid with its D-counterpart, like D-valine, can disrupt the recognition sites for enzymes without necessarily abolishing the desired biological activity.
Future research will continue to leverage this principle to create more robust analogues of known bioactive peptides, such as hormones, neurotransmitters, and antimicrobial peptides. google.comnih.gov The synthesis of complex peptides, such as the fragments of the insulin (B600854) A chain, has historically relied on similar protected amino acid building blocks. ru.nl The use of this compound allows for the precise and stereochemically controlled introduction of a D-valine residue, which is essential for structure-activity relationship studies. oup.comspbu.ru
Development of this compound Analogues with Enhanced Properties or Selectivity
To further refine the properties of resulting peptides, researchers are actively developing analogues of this compound. This involves modifying the amino acid side chain, the protecting groups, or both. The goal is to create building blocks that offer enhanced solubility, reactivity, or stability, or that introduce novel functionalities into the final peptide.
For example, analogues could feature different ester protecting groups (e.g., t-butyl, methyl) or alternative counter-ions to the tosylate, which could fine-tune solubility and handling characteristics. thieme-connect.de Modifying the valine side chain itself (e.g., creating homovaline or other branched-chain amino acids) could lead to peptidomimetics with altered steric profiles and potentially improved receptor binding or selectivity. google.com The systematic development and application of such analogues are a key strategy in modern peptide drug design. researchgate.net
Table 3: Examples of this compound Analogues and Their Research Purpose
| Analogue Name | Structural Modification | Rationale for Development |
|---|---|---|
| H-Val-OBzl.TosOH peptide.com | L-stereoisomer of valine | To serve as a direct comparison in structure-activity studies to determine the effect of stereochemistry. |
| H-D-Leu-OBzl.TosOH peptide.com | Leucine side chain instead of valine | To probe the effect of a different hydrophobic side chain on peptide conformation and activity. |
| H-D-Asp(OBzl)-OBzl.TosOH bldpharm.com | Aspartic acid side chain with benzyl protection | To introduce a protected acidic residue with D-stereochemistry. |
Q & A
Q. How can computational chemistry tools predict this compound’s reactivity in novel catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and reaction pathways. Validate predictions with kinetic studies (e.g., Arrhenius plots) and compare with experimental data from kinetic isotope effect (KIE) analyses .
Data Contradiction and Analysis
Q. How should researchers reconcile discrepancies between theoretical and observed melting points of this compound?
Q. What frameworks guide the interpretation of conflicting bioactivity data in this compound-derived peptides?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to contextualize bioassay results. Use meta-analysis techniques to aggregate data from multiple studies and identify confounding variables (e.g., cell line variability) .
Literature and Experimental Design
Q. How can systematic literature reviews optimize the use of this compound in interdisciplinary studies?
Q. What ethical considerations arise when using this compound in biomedical research involving human-derived samples?
- Methodological Answer : Adhere to institutional review board (IRB) guidelines for human subject research. Document material transfer agreements (MTAs) and ensure compliance with the Declaration of Helsinki for ethical sourcing of biological samples .
Methodological Optimization
Q. How do researchers balance cost-efficiency and precision when scaling up this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
